![molecular formula C22H19ClN2O3 B308973 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B308973.png)
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is also known as CB-30865, and it has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting HDACs, CB-30865 can induce the expression of genes that promote apoptosis and reduce the expression of genes that promote cell proliferation. In addition, CB-30865 has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing them from forming toxic oligomers and fibrils.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide have been studied extensively. This compound has been shown to induce apoptosis in cancer cells, reduce cell proliferation, and inhibit the aggregation of amyloid-beta peptides. In addition, CB-30865 has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is its potent anticancer and anti-Alzheimer's disease properties. This compound has been shown to be effective in various cancer cell lines and in animal models of Alzheimer's disease. Another advantage is that the synthesis method for CB-30865 is reliable and efficient, which makes it easy to produce in large quantities.
One limitation of using 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use and to develop new therapeutic applications. Another limitation is that CB-30865 may have off-target effects, which could lead to unwanted side effects.
Orientations Futures
There are many future directions for the study of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide. One direction is to further investigate its mechanism of action and to identify its molecular targets. This could lead to the development of new therapeutic applications for CB-30865. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans. This would provide valuable information about its safety and efficacy in vivo. Finally, future studies could focus on developing new analogs of CB-30865 with improved potency and selectivity for its molecular targets.
Méthodes De Synthèse
The synthesis of 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-ethoxyaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzoyl chloride to produce the final product. This synthesis method has been reported in the literature, and it is a reliable and efficient way to produce 3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide.
Applications De Recherche Scientifique
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide has been studied for its potential therapeutic applications. It has been shown to have anticancer properties, and it has been tested in various cancer cell lines. CB-30865 has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to be a major contributor to the pathogenesis of Alzheimer's disease.
Propriétés
Nom du produit |
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
|---|---|
Formule moléculaire |
C22H19ClN2O3 |
Poids moléculaire |
394.8 g/mol |
Nom IUPAC |
3-[(3-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)benzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-12-4-3-11-19(20)25-22(27)16-8-6-10-18(14-16)24-21(26)15-7-5-9-17(23)13-15/h3-14H,2H2,1H3,(H,24,26)(H,25,27) |
Clé InChI |
NCKFBOZFTMGCTG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



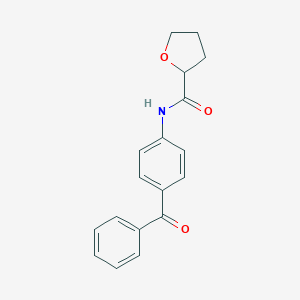
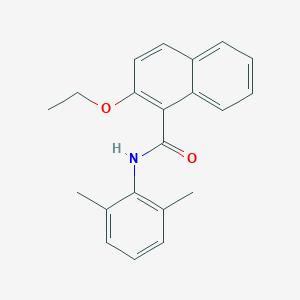
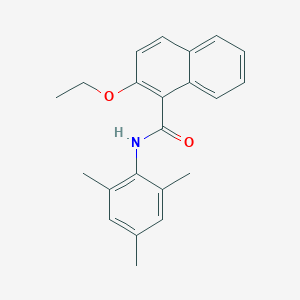
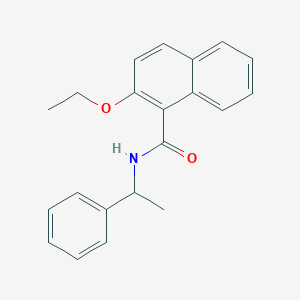
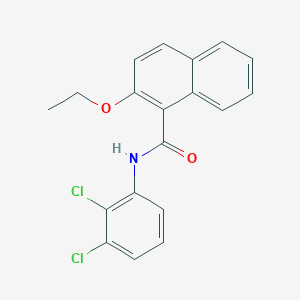
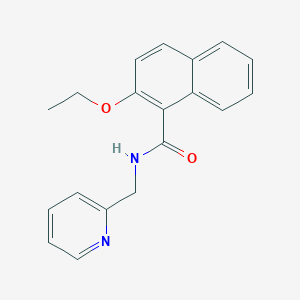
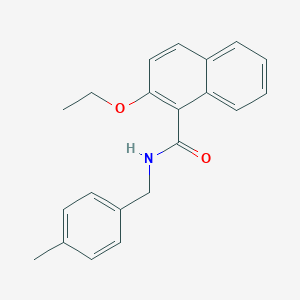


![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308909.png)
![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)